molecular formula C27H21BrNP B13456190 Triphenyl(quinolin-2-yl)phosphanium bromide

Triphenyl(quinolin-2-yl)phosphanium bromide

Cat. No.: B13456190
M. Wt: 470.3 g/mol
InChI Key: FPQBZWBLGDZVEJ-UHFFFAOYSA-M
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Description

Triphenyl(quinolin-2-yl)phosphanium bromide is a phosphonium salt that features a quinoline moiety attached to a triphenylphosphine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(quinolin-2-yl)phosphanium bromide typically involves the reaction of quinoline derivatives with triphenylphosphine and a brominating agent. One common method is the reaction of quinolin-2-yl bromide with triphenylphosphine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(quinolin-2-yl)phosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Triphenyl(quinolin-2-yl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl(quinolin-2-yl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The quinoline moiety can also interact with biological targets, such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(quinolin-2-yl)phosphanium bromide is unique due to the presence of both the triphenylphosphine and quinoline moieties. This combination imparts unique electronic and steric properties, making it a versatile reagent in both organic synthesis and material science .

Properties

Molecular Formula

C27H21BrNP

Molecular Weight

470.3 g/mol

IUPAC Name

triphenyl(quinolin-2-yl)phosphanium;bromide

InChI

InChI=1S/C27H21NP.BrH/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)28-27;/h1-21H;1H/q+1;/p-1

InChI Key

FPQBZWBLGDZVEJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4.[Br-]

Origin of Product

United States

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